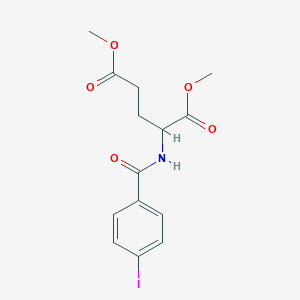

dimethyl N-(4-iodobenzoyl)glutamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl N-(4-iodobenzoyl)glutamate is a chemical compound with the CAS number 473444-31-4 . It has a molecular weight of 405.19 . The IUPAC name for this compound is dimethyl 2-[(4-iodobenzoyl)amino]pentanedioate .

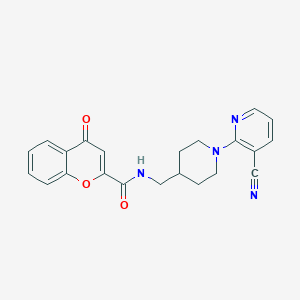

Molecular Structure Analysis

The InChI code for dimethyl N-(4-iodobenzoyl)glutamate is1S/C14H16INO5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,16,18) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Dimethyl N-(4-iodobenzoyl)glutamate has a molecular weight of 405.19 .Aplicaciones Científicas De Investigación

Glutamate Receptor Functions and Neuroprotection

Glutamate is a principal excitatory neurotransmitter in the brain, playing a critical role in normal synaptic transmission, synaptic plasticity, and brain development. Excessive glutamate can induce excitotoxicity, leading to neuronal damage or death. Studies have focused on understanding the mechanisms of glutamate receptors, such as NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, to develop neuroprotective strategies. For instance, compounds like dimethyl sulfoxide (DMSO) have been shown to suppress glutamate-induced responses and protect against excitotoxic neuronal death by inhibiting glutamate receptor-mediated ion currents and calcium influx in hippocampal neurons (Lu & Mattson, 2001).

Synthesis and Characterization of Glutamate Analogues

Research on the synthesis of glutamate analogues, such as poly-γ-glutamic acid (γ-PGA) and its derivatives, provides valuable insights into the chemical modification and potential applications of glutamate-related compounds. These studies aim to develop novel compounds with enhanced bioavailability or specific receptor selectivity for therapeutic applications. For example, the chemical synthesis of poly-γ-glutamic acid through polycondensation of glutamic acid dimers has been explored to obtain compounds with varying molecular weights for potential biomedical applications (Sanda, Fujiyama, & Endo, 2001).

Applications in Neuroscience Research

The applications of glutamate and its analogues extend to neuroscience research, where understanding the modulation of glutamate receptors can contribute to the development of treatments for neurological disorders. Negative allosteric modulators of metabotropic glutamate receptors (mGluRs), such as CTEP, have shown promise in preclinical studies for the treatment of disorders requiring chronic receptor inhibition, illustrating the therapeutic potential of targeting glutamate receptor pathways (Lindemann et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

dimethyl 2-[(4-iodobenzoyl)amino]pentanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIAUTJTUAVNMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl N-(4-iodobenzoyl)glutamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2859597.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2859598.png)

![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2859600.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859601.png)

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859602.png)

![N-{3-[(cyanomethyl)(cyclopropyl)carbamoyl]phenyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2859611.png)

![{4-[(Cyclopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B2859618.png)